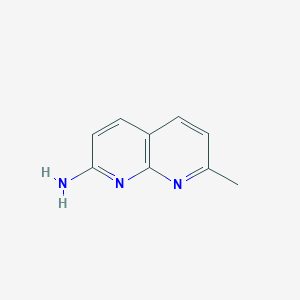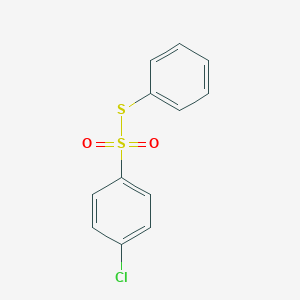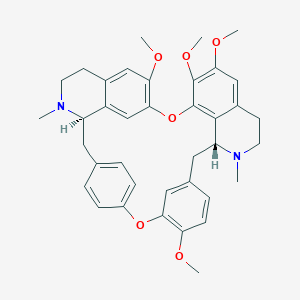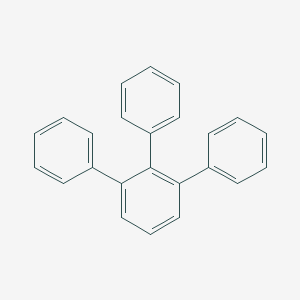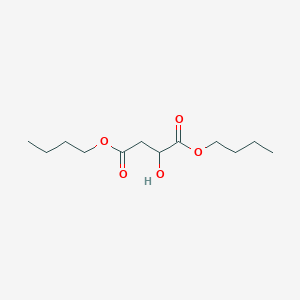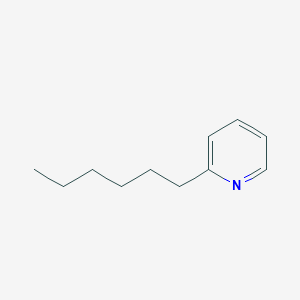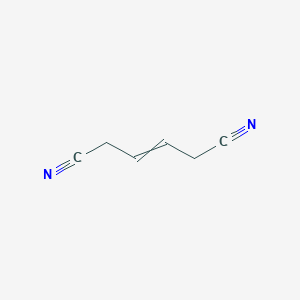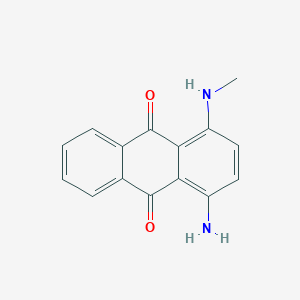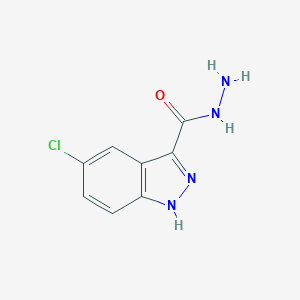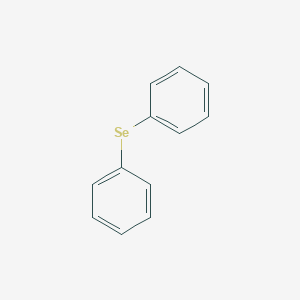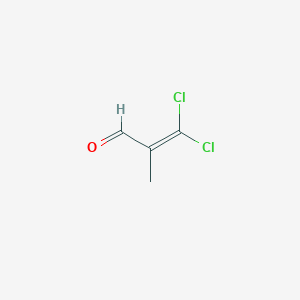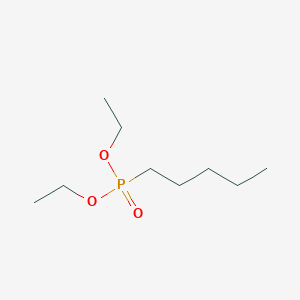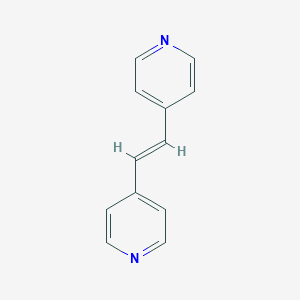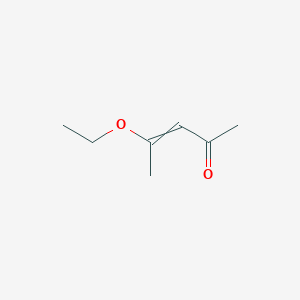
4-Ethoxypent-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethoxypent-3-en-2-one is a chemical compound that belongs to the family of enones. It is a yellow liquid with a fruity odor and is widely used in the field of organic synthesis. The compound is known for its unique chemical properties and has been the subject of extensive research in recent years.
Applications De Recherche Scientifique
4-Ethoxypent-3-en-2-one has a wide range of scientific research applications. It is commonly used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances. The compound has also been found to exhibit antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of 4-Ethoxypent-3-en-2-one is not fully understood, but it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. The compound has been found to inhibit the growth of various microorganisms by disrupting their metabolic pathways. It has also been shown to induce apoptosis in cancer cells, making it a potential anticancer agent.
Effets Biochimiques Et Physiologiques
4-Ethoxypent-3-en-2-one has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which may have implications for the treatment of Alzheimer's disease. The compound has also been found to have antioxidant properties, which can protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-Ethoxypent-3-en-2-one in lab experiments is its high yield of synthesis. The compound is also relatively stable and can be stored for long periods without degradation. However, the compound has a low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, the compound's reactivity towards nucleophiles can make it challenging to control in certain reactions.
Orientations Futures
There are several future directions for the research of 4-Ethoxypent-3-en-2-one. One potential area of research is the development of new drugs based on the compound's antibacterial, antifungal, and antiviral properties. Another area of research is the investigation of the compound's potential as an anticancer agent. Further studies are also needed to fully understand the compound's mechanism of action and its effects on various physiological processes.
Méthodes De Synthèse
The synthesis of 4-Ethoxypent-3-en-2-one can be achieved through the Claisen-Schmidt condensation reaction between ethyl acetoacetate and crotonaldehyde. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The resulting product is then purified through distillation or recrystallization. The yield of the synthesis process is typically high, making it a cost-effective method of producing the compound.
Propriétés
Numéro CAS |
1540-24-5 |
|---|---|
Nom du produit |
4-Ethoxypent-3-en-2-one |
Formule moléculaire |
C7H12O2 |
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
4-ethoxypent-3-en-2-one |
InChI |
InChI=1S/C7H12O2/c1-4-9-7(3)5-6(2)8/h5H,4H2,1-3H3 |
Clé InChI |
QYEVFNRONKBUNY-UHFFFAOYSA-N |
SMILES isomérique |
CCO/C(=C\C(=O)C)/C |
SMILES |
CCOC(=CC(=O)C)C |
SMILES canonique |
CCOC(=CC(=O)C)C |
Autres numéros CAS |
1540-24-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



